Dimethyl 2,2'-azobis(2-methylpropionate)

Overview

Description

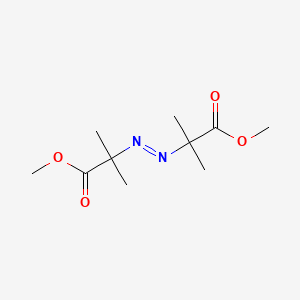

Dimethyl 2,2'-azobis(2-methylpropionate) (CAS 2589-57-3), commonly known as V-601, is a nitrile-free, oil-soluble azo compound used primarily as a polymerization initiator. Its molecular formula is C₁₀H₁₈N₂O₄, with a molecular weight of 230.26 g/mol . Structurally, it consists of two methylpropionate groups linked by an azo (-N=N-) bond. The compound appears as a white to pale yellow crystalline solid or flakes with a melting point of 22–28°C and a 10-hour half-life decomposition temperature of 66°C in toluene .

V-601 is notable for its low toxicity byproducts (e.g., methyl isobutyrate and nitrogen gas) compared to cyanide-containing initiators like AIBN . It is widely used in applications requiring high polymer transparency, such as semiconductors, LCDs, and specialty coatings, due to its non-cyanogenic decomposition pathway .

Mechanism of Action

Target of Action

Dimethyl 2,2’-azobis(2-methylpropionate), also known as Dimethyl 2,2’-(diazene-1,2-diyl)bis(2-methylpropanoate), is primarily used as a polymerization initiator . Its main targets are acrylic, vinyl, and allyl monomers .

Mode of Action

This compound acts as an azo initiator , which means it generates free radicals that initiate the polymerization process . It undergoes first-order decomposition to a cationic radical . This radical then interacts with the monomers, causing them to form long-chain polymers .

Biochemical Pathways

The primary biochemical pathway involved in the action of Dimethyl 2,2’-azobis(2-methylpropionate) is the polymerization of monomers . The free radicals generated by the compound interact with the monomers, causing them to link together and form polymers .

Pharmacokinetics

It’s important to note that this compound isoil-soluble , which can influence its distribution and interaction with its targets.

Result of Action

The primary result of the action of Dimethyl 2,2’-azobis(2-methylpropionate) is the formation of polymers from monomers . These polymers can be used in a variety of applications, including the production of polyols and polyester polyols .

Action Environment

The action of Dimethyl 2,2’-azobis(2-methylpropionate) can be influenced by environmental factors. For instance, it decomposes on exposure to UV light . Additionally, it’s sensitive to heat and should be stored at temperatures below 15°C . The compound is also compatible with cationic surfactants , which can influence its stability and efficacy in certain environments.

Biochemical Analysis

Biochemical Properties

Dimethyl 2,2’-azobis(2-methylpropionate) plays a significant role in biochemical reactions as a radical initiator. It interacts with various enzymes, proteins, and other biomolecules by generating free radicals upon decomposition. These free radicals can initiate polymerization reactions by interacting with monomers and other reactive species. The compound’s ability to generate radicals makes it a valuable tool in studying radical-mediated biochemical processes .

Cellular Effects

Dimethyl 2,2’-azobis(2-methylpropionate) influences cellular processes by generating free radicals that can interact with cellular components. These interactions can lead to oxidative stress, affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cells includes the potential to induce protein aggregation and modify protein-protein interactions, which can alter cellular functions .

Molecular Mechanism

The molecular mechanism of action of Dimethyl 2,2’-azobis(2-methylpropionate) involves the generation of free radicals through the decomposition of its azo group. These radicals can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to generate radicals makes it a potent initiator of radical-mediated biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl 2,2’-azobis(2-methylpropionate) change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, the degradation of the compound can lead to a decrease in its radical-generating capacity, affecting its long-term impact on cellular functions in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Dimethyl 2,2’-azobis(2-methylpropionate) vary with different dosages in animal models. At lower doses, the compound may induce mild oxidative stress, while higher doses can lead to significant cellular damage and toxicity. Threshold effects are observed, where a certain dosage level is required to initiate noticeable biochemical changes. High doses of the compound can result in adverse effects, including tissue damage and organ toxicity .

Metabolic Pathways

Dimethyl 2,2’-azobis(2-methylpropionate) is involved in metabolic pathways that generate free radicals. These radicals can interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in radical-mediated reactions makes it a key player in studying oxidative stress and related metabolic processes .

Transport and Distribution

Within cells and tissues, Dimethyl 2,2’-azobis(2-methylpropionate) is transported and distributed based on its solubility and interaction with transporters and binding proteins. The compound’s oil-soluble nature allows it to accumulate in lipid-rich regions, affecting its localization and accumulation within cells. This distribution pattern influences the compound’s activity and function in different cellular compartments .

Subcellular Localization

Dimethyl 2,2’-azobis(2-methylpropionate) is localized in specific subcellular compartments based on its chemical properties and interactions with cellular components. The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its subcellular localization can affect its activity and function, influencing the overall cellular response to the compound .

Biological Activity

Dimethyl 2,2'-azobis(2-methylpropionate) (DMAB), also known as dimethyl 2,2'-azobisisobutyrate (AIBME), is a nitrile-free, oil-soluble azo compound widely used as a free radical initiator in polymerization reactions. This article explores its biological activity, focusing on its mechanisms of action, potential applications in biotechnology and medicine, and relevant research findings.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- Appearance : Slightly yellow or light yellow crystals or oily liquid

- Melting Point : 22 to 28°C

- Solubility : Insoluble in water; soluble in organic solvents

- Decomposition Temperature : 66°C (in toluene) with a half-life of 10 hours

DMAB functions primarily as a radical initiator through thermal decomposition. When heated, the N-N bond in DMAB breaks, generating two alkoxy radicals. These radicals are highly reactive and can initiate polymerization by abstracting hydrogen from monomers. This mechanism is crucial for the synthesis of various polymers used in biomedical applications.

Biological Interactions

Research indicates that DMAB's ability to generate free radicals can influence biological systems significantly:

- Enzyme Activity : Free radicals produced by DMAB can interact with enzymes, potentially altering their activity. This has implications for drug delivery systems where controlled release is necessary.

- Protein Stability : The oxidative stress induced by free radicals may affect protein folding and stability, leading to potential applications in studying protein interactions and stability under oxidative conditions.

- Cellular Effects : Studies have shown that DMAB can induce apoptosis in certain cell lines when used at specific concentrations, indicating its potential as a therapeutic agent in cancer treatment.

Applications in Biotechnology

DMAB's properties make it suitable for various applications:

- Polymer Synthesis : It is used extensively in synthesizing polymers for drug delivery systems and biomedical devices due to its lower toxicity compared to traditional azo initiators like azobisisobutyronitrile (AIBN).

- Controlled Drug Release Systems : The ability to generate free radicals allows for the development of responsive materials that can release drugs upon exposure to specific stimuli (e.g., temperature or light).

Comparative Analysis

The following table compares DMAB with other azo initiators:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl 2,2'-azobis(2-methylpropionate) | C10H18N2O4 | Oil-soluble; fewer toxic by-products than AIBN |

| Azobisisobutyronitrile (AIBN) | C8H10N4 | Generates toxic by-products; widely used |

| Dimethyl azodicarboxylate | C6H10N2O4 | Less effective as radical initiator; more water-soluble |

Case Studies

-

Study on Polymerization Efficiency :

- Researchers investigated the efficiency of DMAB as a radical initiator compared to AIBN in synthesizing polyacrylate materials. The results indicated that DMAB produced polymers with higher molecular weights and better thermal stability due to its more controlled radical generation.

-

Cytotoxicity Assessment :

- A study assessed the cytotoxic effects of DMAB on human cancer cell lines. Results showed that at lower concentrations, DMAB exhibited minimal toxicity, while higher concentrations induced significant apoptosis, suggesting its potential use in targeted cancer therapies.

-

Drug Delivery Systems :

- In developing smart drug delivery systems responsive to environmental stimuli, DMAB was utilized to create hydrogels that could release therapeutic agents upon exposure to temperature changes. These systems demonstrated enhanced drug release profiles compared to traditional methods.

Comparison with Similar Compounds

Azobisisobutyronitrile (AIBN, CAS 78-67-1)

- Structural Differences: AIBN contains two cyano (-C≡N) groups, whereas V-601 replaces these with methylpropionate (-COOCH₃) groups .

- Decomposition: Both exhibit similar decomposition temperatures (~65–66°C in toluene) . AIBN releases toxic cyanide radicals (e.g., (CH₃)₂ĊN), whereas V-601 generates non-toxic esters and gases .

- Applications :

2,2'-Azobis(2-methylpropionamidine) Dihydrochloride (V-50, CAS 2997-92-4)

- Solubility : V-50 is water-soluble , unlike oil-soluble V-601, making it ideal for aqueous emulsion polymerizations .

- Byproducts: V-50 decomposes into amidine derivatives, which may interact with ionic monomers, limiting its use in non-polar systems .

- Applications : V-50 is used in latex production, while V-601 dominates in organic solvent-based systems .

2,2'-Azobis(2-methylbutyronitrile) (V-59, CAS 4419-11-8)

- Structure : Similar to AIBN but with a longer alkyl chain (butyronitrile vs. propionitrile).

- Decomposition Temperature : ~53°C in toluene, lower than V-601’s 66°C, enabling low-temperature initiations .

- Toxicity : Retains cyanide-related risks, unlike V-601 .

4,4'-Azobis(4-cyanovaleric acid) (V-501)

- Functionality : Contains carboxylic acid groups, enabling pH-sensitive applications.

- Solubility : Water-soluble, contrasting with V-601’s oil solubility .

Comparative Data Table

Properties

IUPAC Name |

methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMHJBXHRFJKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031497 | |

| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2589-57-3 | |

| Record name | 1,1′-Dimethyl 2,2′-(1,2-diazenediyl)bis[2-methylpropanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 2,2'-AZOBIS(2-METHYLPROPIONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X6P053W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.